Phlorizin hydrate is a naturally occurring compound derived from the bark of apple trees (Malus domestica) and other species of the Rosaceae family. It belongs to a class of compounds known as glycosides, specifically a type of dihydrochalcone. Phlorizin hydrate is recognized for its role in various biological processes and its potential therapeutic applications.
Phlorizin hydrate is primarily extracted from the bark of apple trees. The compound has been identified in several other plants within the Rosaceae family, including pear and cherry trees. The extraction process typically involves solvent extraction techniques, where the plant material is treated with organic solvents to isolate phlorizin.
Phlorizin hydrate can be classified as follows:
Phlorizin hydrate can be synthesized through various methods, including:
The extraction process typically involves:
Phlorizin hydrate has a complex molecular structure characterized by:
The structural data for phlorizin hydrate includes:
Phlorizin hydrate participates in several chemical reactions:
These reactions are significant in understanding phlorizin's role in plant physiology and its potential pharmacological effects. Hydrolysis is particularly relevant for its bioavailability and metabolic pathways.
Phlorizin hydrate exhibits several biological activities attributed to its mechanism of action:
Studies have shown that phlorizin's inhibition of glucose transporters leads to increased urinary glucose excretion, making it a candidate for managing conditions like diabetes mellitus.
The stability and solubility profile make phlorizin an attractive compound for pharmaceutical formulations aimed at treating metabolic disorders.
Phlorizin hydrate has several scientific applications:
Phlorizin (phloretin-2'-O-glucoside) was first isolated in 1835 by Belgian chemists De Koninck and Stas from the bark of apple trees (Malus domestica) [5]. This discovery marked the inaugural identification of a dihydrochalcone glycoside in nature. By the late 19th century, physiologist Joseph von Mering documented its profound ability to induce renal glycosuria—a condition characterized by glucose excretion in urine—thereby establishing the first pharmacological link between phlorizin and carbohydrate metabolism [5]. Traditional applications of apple bark decoctions in European folk medicine for "sweet urine" conditions (now recognized as diabetes symptoms) retrospectively validate ethnobotanical knowledge of phlorizin's bioactivity [6].
Early pharmacological studies revealed phlorizin’s mechanism as a competitive inhibitor of glucose transport. It selectively blocked intestinal glucose absorption and renal glucose reabsorption by targeting sodium-glucose cotransporters decades before their molecular characterization [1]. This foundational work positioned phlorizin as an essential physiological tool for investigating renal glucose handling and diabetes pathophysiology. Table 1 summarizes key historical milestones:
Table 1: Historical Timeline of Phlorizin Research
| Year | Milestone | Significance |
|---|---|---|
| 1835 | Isolation by De Koninck & Stas | First identification from apple tree bark |
| 1886 | Glycosuric effect described by von Mering | Established glucose transport inhibition |
| 1960s | Mechanism elucidated (SGLT inhibition) | Validated competitive inhibition kinetics |
| 1990s | Structural basis of SGLT inhibition | Enabled synthetic analog development |
Phlorizin constitutes up to 90% of soluble phenolic compounds in young apple tissues, making Malus species exceptionally rich in this specialized metabolite [2]. Its biosynthesis involves three enzymatic steps: conversion of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, chalcone synthase-mediated formation of phloretin, and glycosylation by UDP-glucose:phloretin 2'-O-glucosyltransferase (e.g., MdUGT88F1 in apple) [2]. This pathway represents an evolutionary divergence from flavonoid biosynthesis, yielding molecules with distinct ecological functions.
Functionally, phlorizin serves as a critical defense compound against fungal pathogens. Transgenic apple lines with MdUGT88F1 silencing exhibited reduced phlorizin production and severe susceptibility to Valsa canker (Valsa mali), demonstrating its non-redundant role in pathogen resistance [2]. Mechanistically, phlorizin modulates salicylic acid accumulation and reactive oxygen species (ROS) dynamics, thereby amplifying defensive signaling. Additionally, the compound serves dual functions:
Table 2 quantifies phlorizin’s impact on plant defense parameters:Table 2: Defense-Related Phenotypes in Phlorizin-Modified Apple Lines
| Genotype | Phlorizin Content | Lignin Reduction | Valsa Lesion Size | ROS Accumulation |
|---|---|---|---|---|
| Wild-type | 100% | 0% | 3.2 mm | High |
| MdUGT88F1 RNAi | 15-30% | 42% | 12.7 mm | Low |
| MdUGT88F1 OE | 130-150% | 8% | 2.1 mm | Very High |
Phlorizin’s transition from physiological tool to therapeutic prototype exemplifies the value of ethnobotanical leads. Its inability to serve directly as a drug—due to poor oral bioavailability (<15%), rapid β-glucosidase-mediated hydrolysis to phloretin, and non-selective inhibition of both SGLT1 (IC₅₀ ≈ 290 nM) and SGLT2 (IC₅₀ ≈ 21 nM)—prompted rational drug design [3] [8]. Structural modifications yielded gliflozins (e.g., bexagliflozin, sotalgliflozin), FDA-approved SGLT2-selective inhibitors with >200-fold selectivity over SGLT1 [4]. These agents now treat type 2 diabetes, heart failure, and chronic kidney disease, validating phlorizin’s foundational role.
Notably, traditional preparations like apple cider containing phlorizin complexes demonstrate measurable glucosuria and postprandial glucose reduction in humans, suggesting synergistic activity beyond isolated compounds [3]. Modern pharmacology has thus deciphered—and optimized—the mechanistic basis of traditional remedies. The trajectory from apple bark to gliflozins underscores how natural product scaffolds can expand therapeutic landscapes: six of fifty-three new drugs approved in 2023 were natural product-derived, with phlorizin-inspired compounds comprising two cardiovascular/diabetic agents [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6